Volatility and Thermal Stability vs. Menthol
Menthyl ethylene glycol carbonate demonstrates a substantially lower vapor pressure compared to its parent compound, menthol, indicating significantly reduced volatility and, consequently, a more prolonged sensory effect and greater stability during high-temperature processing. This difference is a key factor in its selection for applications like chewing gum and baked goods [1]. When compared to its close analog, menthyl propylene glycol carbonate, the ethylene glycol variant also shows a distinct boiling point, reflecting differences in molecular weight and intermolecular forces .
| Evidence Dimension | Vapor Pressure |
|---|---|
| Target Compound Data | 0.000014 mmHg @ 25 °C (estimated) [1] |
| Comparator Or Baseline | Menthol (CAS 89-78-1): Vapor Pressure 0.041 mmHg @ 25 °C [2] |
| Quantified Difference | Approximately 2900x lower vapor pressure for the target compound compared to menthol |
| Conditions | Estimated and calculated values at 25 °C |
Why This Matters
A 2900x reduction in vapor pressure directly translates to enhanced longevity of the cooling effect and minimizes flavor loss during manufacturing processes involving heat, providing a measurable performance advantage over unmodified menthol.
- [1] The Good Scents Company. (n.d.). laevo-menthol ethylene glycol carbonate Information. View Source
- [2] PubChem. (n.d.). Menthol. National Center for Biotechnology Information. View Source
